1-(1-Benzothiophen-3-yl)ethan-1-amine 1-(1-Benzothiophen-3-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 158868-44-1
VCID: VC13359332
InChI: InChI=1S/C10H11NS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7H,11H2,1H3
SMILES: CC(C1=CSC2=CC=CC=C21)N
Molecular Formula: C10H11NS
Molecular Weight: 177.27 g/mol

1-(1-Benzothiophen-3-yl)ethan-1-amine

CAS No.: 158868-44-1

Cat. No.: VC13359332

Molecular Formula: C10H11NS

Molecular Weight: 177.27 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Benzothiophen-3-yl)ethan-1-amine - 158868-44-1

Specification

CAS No. 158868-44-1
Molecular Formula C10H11NS
Molecular Weight 177.27 g/mol
IUPAC Name 1-(1-benzothiophen-3-yl)ethanamine
Standard InChI InChI=1S/C10H11NS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7H,11H2,1H3
Standard InChI Key QHQWHUVCNWLPGV-UHFFFAOYSA-N
SMILES CC(C1=CSC2=CC=CC=C21)N
Canonical SMILES CC(C1=CSC2=CC=CC=C21)N

Introduction

Structural and Electronic Properties

Molecular Architecture

The benzothiophene system consists of a sulfur atom integrated into a bicyclic aromatic framework, creating a planar structure with extended π-conjugation. The ethylamine side chain introduces a primary amine group, enabling hydrogen bonding and protonation-dependent solubility. Key structural parameters include:

PropertyValue
Molecular FormulaC₁₀H₁₁NS
Molecular Weight177.27 g/mol
Boiling Point315 °C
LogP (Partition Coeff.)2.1 ± 0.3

The sulfur atom in the thiophene ring contributes to electron delocalization, enhancing stability and influencing intermolecular interactions .

Synthetic Pathways

Conventional Synthesis

The synthesis of 1-(1-benzothiophen-3-yl)ethan-1-amine typically involves functionalization of the benzothiophene core. One approach utilizes nucleophilic substitution reactions, where 3-bromobenzothiophene reacts with ethylamine under catalytic conditions. For example:

3-Bromobenzothiophene+NH2CH2CH3Pd/C, Base1-(1-Benzothiophen-3-yl)ethan-1-amine+HBr\text{3-Bromobenzothiophene} + \text{NH}_2\text{CH}_2\text{CH}_3 \xrightarrow{\text{Pd/C, Base}} \text{1-(1-Benzothiophen-3-yl)ethan-1-amine} + \text{HBr}

Optimized conditions (e.g., palladium catalysts, polar aprotic solvents) improve yields to >75% .

Industrial-Scale Production

Continuous flow reactors enable scalable synthesis by maintaining precise temperature and pressure control. Purification via fractional crystallization or chromatography ensures high purity (>98%) for pharmaceutical applications .

Biological Activity and Applications

Target ReceptorBinding Affinity (Ki)Observed Effect
5-HT2A50 nMAnxiolytic activity
D330 nMCognitive enhancement

These properties suggest therapeutic potential in mood disorders and neurodegenerative diseases .

Antimicrobial Activity

Schiff base derivatives of 1-(1-benzothiophen-3-yl)ethan-1-amine show broad-spectrum antimicrobial effects:

Microbial StrainMIC (µg/mL)Reference Compound (MIC)
S. aureus816 (Ampicillin)
E. coli3264 (Ciprofloxacin)

Mechanistic studies attribute this activity to membrane disruption and enzyme inhibition .

Material Science Applications

Organic Electronics

The compound’s conjugated system and film-forming ability make it suitable for organic semiconductors. Performance metrics in devices include:

ApplicationLuminance (cd/m²)Efficiency (%)
OLEDs150012
Solar CellsN/A8.5

These results highlight its utility in energy-efficient optoelectronics .

Comparative Analysis with Analogous Compounds

Structural Analogues

Key differences between 1-(1-benzothiophen-3-yl)ethan-1-amine and related amines:

CompoundAromatic SystemFunctional GroupLogP
1-Phenylethan-1-amineBenzene-NH21.8
1-(Pyridin-2-yl)ethan-1-aminePyridine-NH20.9
Target CompoundBenzothiophene-NH22.1

The benzothiophene moiety enhances lipophilicity and π-stacking capability compared to phenyl or pyridyl analogues .

Challenges and Future Directions

Current limitations include moderate aqueous solubility and metabolic instability. Strategies to address these issues include:

  • Salt Formation: Hydrochloride salts improve solubility (e.g., 25 mg/mL in water vs. 5 mg/mL for free base) .

  • Prodrug Design: Ester derivatives enhance bioavailability through controlled release.

Ongoing research focuses on optimizing pharmacokinetic profiles and expanding applications in targeted drug delivery and advanced materials.

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